Methyl 4-bromo-2-(hydroxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(hydroxymethyl)benzoate typically involves the esterification of 4-bromo-2-(hydroxymethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 4-bromo-2-carboxybenzoic acid.
Reduction: Methyl 2-(hydroxymethyl)benzoate.
Substitution: Methyl 4-methoxy-2-(hydroxymethyl)benzoate.
Scientific Research Applications
Methyl 4-bromo-2-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the manufacture of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(hydroxymethyl)benzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
Methyl 4-bromobenzoate: Lacks the hydroxymethyl group.
Methyl 4-(bromomethyl)benzoate: Has a bromomethyl group instead of a hydroxymethyl group.
Uniqueness
Methyl 4-bromo-2-(hydroxymethyl)benzoate is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 4-bromo-2-(hydroxymethyl)benzoate is an organic compound with notable biological activity. This article explores its mechanisms, interactions, and potential applications in medicinal chemistry, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol. The compound features a benzene ring with a hydroxymethyl group and a bromine atom, which enhances its reactivity and biological interactions. Its structure allows for various chemical transformations, making it a versatile intermediate in the synthesis of bioactive compounds.
Target Interactions
The compound interacts with various biological targets, including enzymes and receptors. It has been shown to inhibit certain enzymes, particularly cytochrome P450 enzymes, impacting metabolic processes and leading to the accumulation of specific metabolites. Such interactions can significantly alter cellular functions and biochemical pathways.
Biochemical Pathways
this compound influences multiple biochemical pathways. Similar compounds have been utilized in synthesizing non-peptidic neurokinin NK1 receptor antagonists, indicating its potential role in modulating neurokinin signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity : Preliminary studies suggest potential anti-HIV properties, making it a candidate for further pharmacological exploration.
- Inhibition of Aldose Reductase : This activity is relevant for treating diabetic complications, highlighting its therapeutic potential in managing diabetes-related conditions.
Study on Enzyme Inhibition
A study demonstrated that this compound inhibits cytochrome P450 enzymes, leading to altered drug metabolism. This finding is critical for understanding drug-drug interactions and optimizing therapeutic regimens involving this compound.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that the presence of the bromine substituent may enhance lipophilicity and bioavailability, improving absorption and distribution within biological systems.
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antiviral | Potential anti-HIV activity | |
Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |
Aldose Reductase | Relevant for diabetic complications | |
Neurokinin Modulation | Potential use in synthesizing neurokinin antagonists |
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl 4-bromo-2-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
BZZVRAAXRHGYBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.